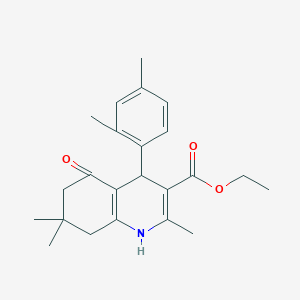![molecular formula C28H32N2O2 B11557830 N,N'-bis[4-(propan-2-yl)benzyl]benzene-1,3-dicarboxamide](/img/structure/B11557830.png)
N,N'-bis[4-(propan-2-yl)benzyl]benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-BIS({[4-(PROPAN-2-YL)PHENYL]METHYL})BENZENE-1,3-DICARBOXAMIDE is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-BIS({[4-(PROPAN-2-YL)PHENYL]METHYL})BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-(propan-2-yl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N1,N3-BIS({[4-(PROPAN-2-YL)PHENYL]METHYL})BENZENE-1,3-DICARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N1,N3-BIS({[4-(PROPAN-2-YL)PHENYL]METHYL})BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which N1,N3-BIS({[4-(PROPAN-2-YL)PHENYL]METHYL})BENZENE-1,3-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine: Similar in structure but with pyridinyl groups instead of propan-2-ylphenyl groups.
1-Methyl-4-propan-2-ylbenzene: Shares the propan-2-ylphenyl group but lacks the dicarboxamide functionality.
Uniqueness: N1,N3-BIS({[4-(PROPAN-2-YL)PHENYL]METHYL})BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C28H32N2O2 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
1-N,3-N-bis[(4-propan-2-ylphenyl)methyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-19(2)23-12-8-21(9-13-23)17-29-27(31)25-6-5-7-26(16-25)28(32)30-18-22-10-14-24(15-11-22)20(3)4/h5-16,19-20H,17-18H2,1-4H3,(H,29,31)(H,30,32) |
Clave InChI |
NMIOUYXBTZBRFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromo-4-[(E)-[(2-methylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11557750.png)
![N'-[(E)-(5-Ethoxy-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11557751.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11557755.png)
![4-(decyloxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11557757.png)
![4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol](/img/structure/B11557758.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11557759.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11557767.png)
![2-(4-iodophenoxy)-N'-[(E)-{5-methoxy-2-[(3-methoxybenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11557772.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11557778.png)
![4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B11557784.png)

![1,1'-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea}](/img/structure/B11557801.png)

![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11557818.png)
